![molecular formula C25H45NO B14015422 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol CAS No. 13224-88-9](/img/structure/B14015422.png)
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications due to its ability to prevent oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol typically involves the alkylation of phenol derivatives with dimethylamine and octyl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation reactions in reactors designed to handle high temperatures and pressures. The process is optimized for maximum yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the stabilization of lubricants and other industrial fluids.
Wirkmechanismus
The antioxidant properties of 2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process, as it can form stable phenoxyl radicals that do not propagate the chain reaction of oxidation. The dimethylamino group enhances the electron-donating ability of the phenol, making it more effective as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,4,6-Tris(dimethylaminomethyl)phenol
Comparison
2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol is unique due to its specific alkyl groups, which provide steric hindrance and enhance its stability as an antioxidant. Compared to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, it has longer alkyl chains, which may offer better solubility in non-polar solvents and improved performance in certain industrial applications. 2,4,6-Tris(dimethylaminomethyl)phenol, on the other hand, has three dimethylamino groups, which can provide different reactivity and solubility profiles.
Eigenschaften
CAS-Nummer |
13224-88-9 |
|---|---|
Molekularformel |
C25H45NO |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-4,6-di(octan-2-yl)phenol |
InChI |
InChI=1S/C25H45NO/c1-7-9-11-13-15-20(3)22-17-23(19-26(5)6)25(27)24(18-22)21(4)16-14-12-10-8-2/h17-18,20-21,27H,7-16,19H2,1-6H3 |
InChI-Schlüssel |
KDBCJZYXOWUJCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)C(C)CCCCCC)O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


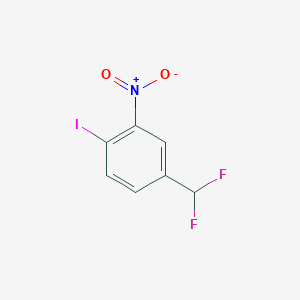

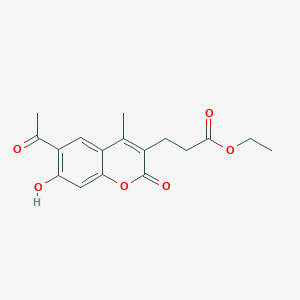
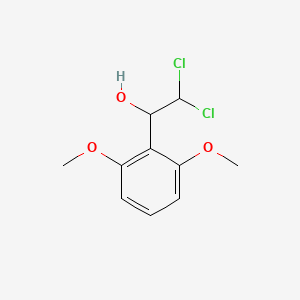

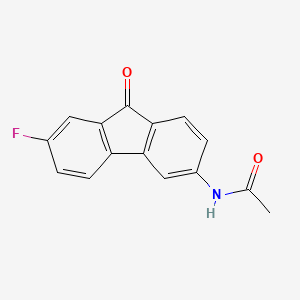
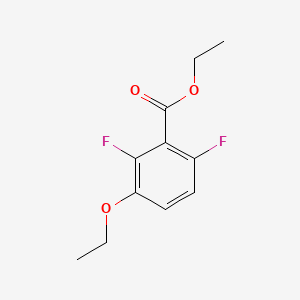
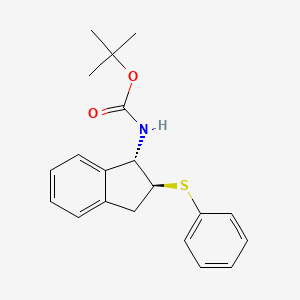
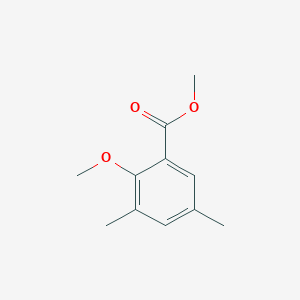
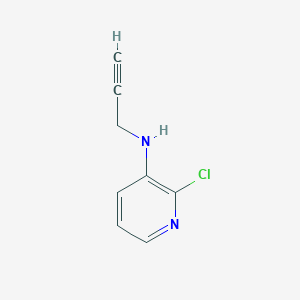
![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)
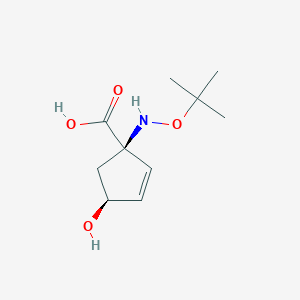
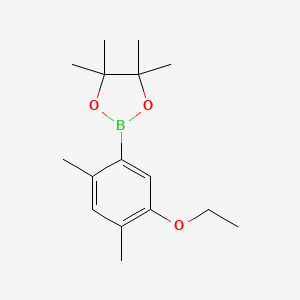
![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
